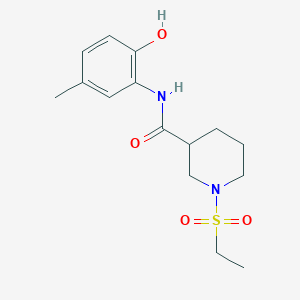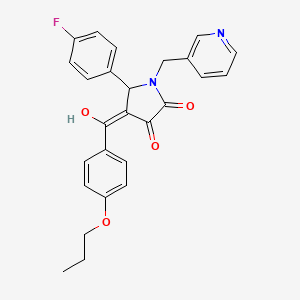![molecular formula C15H11N3O2 B5417056 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5417056.png)
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one, also known as HPTP, is a chemical compound that has gained significant attention in scientific research. HPTP is a synthetic compound that belongs to the class of chalcones, which are known for their diverse biological activities. HPTP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one is not fully understood. However, studies have suggested that it exerts its biological activities through various pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. Additionally, this compound has been found to modulate the expression of genes involved in the regulation of cell cycle and apoptosis, leading to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to scavenge free radicals, reducing oxidative stress in cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, this compound has been shown to reduce blood glucose levels, making it a potential candidate for the treatment of diabetes. This compound has also been found to inhibit the growth and proliferation of cancer cells, leading to its anti-cancer effects. Moreover, this compound has been shown to have a protective effect on neurons, preventing neurodegeneration.
实验室实验的优点和局限性
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is that it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not fully understood.
未来方向
There are several future directions for the research of 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its potential as an antimicrobial agent. Furthermore, the development of this compound analogs with improved solubility and bioavailability could enhance its therapeutic potential. Moreover, the investigation of the pharmacokinetics and toxicity profiles of this compound in vivo could provide valuable insights into its safety and efficacy as a drug candidate.
合成方法
The synthesis of 1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one involves the reaction of 4-(1H-triaziren-1-yl)benzaldehyde with 4-hydroxyacetophenone in the presence of a base such as potassium hydroxide. The reaction proceeds via a Claisen-Schmidt condensation to yield this compound. The purity of the compound can be achieved through recrystallization using a suitable solvent.
科学研究应用
1-(4-hydroxyphenyl)-3-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities. This compound has also been investigated for its neuroprotective effects and its ability to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, this compound has been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of antimicrobial agents.
属性
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-[4-(triazirin-1-yl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-8-4-12(5-9-14)15(20)10-3-11-1-6-13(7-2-11)18-16-17-18/h1-10,19H/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSGSBOUBBBVNI-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)N3N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)O)N3N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416982.png)
![4-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5416993.png)

![1-butyl-2-[2-(4-fluorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5417005.png)
![5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-isoxazolecarboxamide](/img/structure/B5417013.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B5417016.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B5417022.png)
![methyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5417025.png)

![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5417043.png)
![N-[3-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5417048.png)

![6-[2-(2,4-dichlorophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5417058.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylpropanamide](/img/structure/B5417065.png)